molecular formula C11H9N3O2 B1629934 Methyl 5-(pyrimidin-5-yl)nicotinate CAS No. 893740-21-1

Methyl 5-(pyrimidin-5-yl)nicotinate

Número de catálogo: B1629934
Número CAS: 893740-21-1
Peso molecular: 215.21 g/mol
Clave InChI: HOCZPRXUHKQDPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 5-(pyrimidin-5-yl)nicotinate is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: How can I optimize the laboratory-scale synthesis of Methyl 5-(pyrimidin-5-yl)nicotinate?

Methodological Answer:
To optimize synthesis, focus on reaction conditions such as temperature, catalyst selection, and solvent polarity. For example, brominated analogs (e.g., Methyl 5-(bromomethyl)nicotinate) are synthesized using N-bromosuccinimide (NBS) under radical conditions . Adapt this by substituting bromine with pyrimidine via coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields. Monitor reaction progress using TLC and characterize intermediates via 1^1H NMR .

Q. Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • 1^1H/13^{13}C NMR : Assign aromatic protons (pyrimidine and pyridine rings) and ester methyl groups. Compare shifts with analogs like Methyl 5-(chloromethyl)nicotinate hydrochloride .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for M+^+ or fragments).
  • IR Spectroscopy : Identify ester carbonyl (~1700 cm1^{-1}) and pyrimidine C=N stretches.
  • X-ray Crystallography : If crystals form, use the CCP4 suite for structure determination .

Q. Advanced: How does the electronic nature of the pyrimidine ring influence the reactivity of this compound?

Methodological Answer:
The pyrimidine ring’s electron-deficient nature enhances electrophilic substitution at the 5-position. Compare with Methyl 5-(bromomethyl)nicotinate, where bromine’s electron-withdrawing effect directs nucleophilic attacks to the methyl group . For this compound, perform DFT calculations to map electrostatic potential surfaces and predict regioselectivity in cross-coupling reactions. Validate with kinetic studies using varying nucleophiles (e.g., amines, thiols).

Q. Advanced: How can I resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). For example, Methyl 5-(chloromethyl)nicotinate shows variable antimicrobial activity depending on bacterial strain . To address this:

Standardize Assays : Use CLSI guidelines for MIC determinations.

Control Solvent Effects : DMSO concentration ≤1% to avoid cytotoxicity.

Validate Targets : Perform enzyme inhibition assays (e.g., kinase profiling) to confirm specificity.

Reproduce Under Identical Conditions : Cross-validate with independent labs.

Q. Advanced: What mechanistic studies are recommended to elucidate the compound’s role in redox reactions?

Methodological Answer:
Design experiments to probe redox behavior:

  • Cyclic Voltammetry : Measure oxidation/reduction potentials of the pyridine and pyrimidine rings.
  • EPR Spectroscopy : Detect radical intermediates during reactions.
  • Isotopic Labeling : Use 18^{18}O or deuterated analogs to track oxygen exchange in ester hydrolysis.
  • Kinetic Isotope Effects : Compare kH/kDk_H/k_D to identify rate-determining steps.

Q. Basic: How can I improve solubility for in vitro assays?

Methodological Answer:
Modify formulation:

  • Co-solvents : Use PEG-400 or cyclodextrins for aqueous solubility.
  • Salt Formation : Convert to hydrochloride salts, as seen in Ethyl 5-(aminomethyl)nicotinate hydrochloride .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability.

Q. Advanced: What computational tools can predict binding modes of this compound with biological targets?

Methodological Answer:
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. For example, analogs like N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide bind ATP pockets in kinases . Validate predictions with SPR (surface plasmon resonance) to measure binding affinity.

Q. Basic: How do I analyze reaction byproducts during synthesis?

Methodological Answer:
Employ LC-MS or GC-MS to identify impurities. For example, brominated byproducts in Methyl 5-(bromomethyl)nicotinate synthesis are detectable via isotopic patterns in MS . Compare retention times with standards and quantify via HPLC (C18 column, acetonitrile/water gradient).

Q. Advanced: What strategies mitigate regioselectivity challenges in functionalizing the pyridine ring?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., boronate esters) to steer reactions to specific positions .
  • Meta-Directing Effects : Leverage the ester’s electron-withdrawing nature to favor substitution at the 5-position.
  • Cross-Coupling Optimization : Screen ligands (e.g., SPhos, XPhos) for Suzuki-Miyaura reactions to enhance yields .

Q. Advanced: How can enantiomer separation be achieved for chiral derivatives of this compound?

Methodological Answer:
Use chiral stationary phases (e.g., Chiralpak IA) in HPLC. For preparative-scale separation, simulate moving bed chromatography (SMB) maximizes resolution. Validate enantiopurity via polarimetry or chiral NMR shift reagents.

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).
  • Waste Disposal : Follow EPA guidelines for halogenated waste, as for brominated analogs .

Q. Advanced: How does the compound’s logP affect its pharmacokinetic profile?

Methodological Answer:
Calculate logP via shake-flask method or software (e.g., MarvinSketch). High logP (e.g., >3) indicates lipophilicity, which may enhance membrane permeability but reduce solubility. Compare with Ethyl 5-(chloromethyl)nicotinate hydrochloride (logP ~1.5) for structure-activity insights . Optimize via prodrugs or hydrophilic substituents.

Q. Advanced: What in silico methods predict metabolic stability of this compound?

Methodological Answer:
Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., ester hydrolysis sites). Validate with microsomal stability assays (human liver microsomes + NADPH). For CYP450 interactions, perform inhibition screening (e.g., CYP3A4 luminescent assays).

Propiedades

IUPAC Name

methyl 5-pyrimidin-5-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-16-11(15)9-2-8(3-12-4-9)10-5-13-7-14-6-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCZPRXUHKQDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629591
Record name Methyl 5-(pyrimidin-5-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893740-21-1
Record name Methyl 5-(pyrimidin-5-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.